molecular formula C14H9N5O2 B3932084 4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide

4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide

Cat. No.: B3932084
M. Wt: 279.25 g/mol
InChI Key: DHZGALQFXLXNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide is an organic compound with a complex structure that includes amino, cyano, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by a series of substitution reactions to introduce the amino and cyano groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the efficiency of the process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-aminoanilino)pyridine
  • 4-(2-aminoanilino)-2-benzylthiopyrimidine
  • 4-(2-aminoethyl)piperidine

Uniqueness

4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide is unique due to the presence of both cyano and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological targets .

Properties

IUPAC Name

4-(2-aminoanilino)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2/c15-7-9-5-13(14(19(20)21)6-10(9)8-16)18-12-4-2-1-3-11(12)17/h1-6,18H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZGALQFXLXNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide
Reactant of Route 2
Reactant of Route 2
4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide
Reactant of Route 3
Reactant of Route 3
4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide
Reactant of Route 4
Reactant of Route 4
4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide
Reactant of Route 5
Reactant of Route 5
4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide
Reactant of Route 6
Reactant of Route 6
4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.